molecular formula C15H21Cl2NO6 B5208405 N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5208405
M. Wt: 382.2 g/mol
InChI Key: GSUIUCGGVDFUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an ethoxyethyl chain, and a propan-2-amine moiety, combined with oxalic acid. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO2.C2H2O4/c1-10(2)16-6-7-17-8-9-18-12-5-3-4-11(14)13(12)15;3-1(4)2(5)6/h3-5,10,16H,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUIUCGGVDFUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=C(C(=CC=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the preparation of the dichlorophenoxy intermediate. This intermediate is then reacted with ethylene oxide to form the ethoxyethyl derivative. The final step involves the reaction of this derivative with propan-2-amine in the presence of oxalic acid to yield the desired compound. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated monitoring are employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,3-dichlorophenoxy)ethyl]cyclopropanamine
  • N-[2-(2,3-dichlorophenoxy)ethyl]-3-phenoxy-1-propanamine hydrochloride

Uniqueness

Compared to similar compounds, N-[2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl]propan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications where other similar compounds may not be as effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.